molecular formula C8H16ClNO2 B6253473 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride CAS No. 2648955-99-9

1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B6253473
CAS No.: 2648955-99-9
M. Wt: 193.7
InChI Key:
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Description

1-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cyclohexane, featuring an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the cyclohexane ring, along with a methyl group (-CH3) at the second carbon position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.

  • Amination Reaction: Cyclohexanone undergoes amination to introduce the amino group, resulting in the formation of 1-amino-2-methylcyclohexane-1-carboxylic acid.

  • Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: Purification steps, such as recrystallization, are employed to obtain the compound in its pure form.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

  • Reduction: The carboxylic acid group can be reduced to form an alcohol (-OH).

  • Substitution: The compound can undergo substitution reactions at the amino or carboxylic acid groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various reagents, such as thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride, are employed.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Alcohol derivatives of the compound.

  • Substitution: Acid chloride derivatives of the compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme mechanisms.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.

  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with the amino group at a different position.

  • 1-Amino-3-methylcyclohexane-1-carboxylic acid hydrochloride: Similar structure but with the methyl group at a different position.

Uniqueness:

  • Position of Functional Groups: The unique positioning of the amino and carboxylic acid groups in 1-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride distinguishes it from similar compounds.

  • Chemical Reactivity: The reactivity of the compound is influenced by the spatial arrangement of its functional groups, leading to different chemical properties and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2648955-99-9

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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